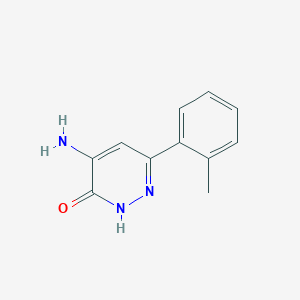

4-amino-6-(2-methylphenyl)pyridazin-3(2{H})-one

Description

Table 1: Target-Specific Interactions of Pyridazinone Derivatives

Historical Development of 4-Amino-Substituted Pyridazinone Derivatives

The exploration of 4-amino-pyridazinones began in the late 20th century, driven by the need for multifunctional agents in cardiovascular and oncology therapeutics. Key milestones include:

Early Synthetic Innovations (1980s–1990s) :

- Hydrazine-mediated cyclization methods enabled the synthesis of 4-aminopyridazinones from diketones or ketoesters. For instance, 4-amino-6-phenylpyridazin-3(2H)-one was synthesized via hydrazine hydrate treatment of 6-phenylpyridazin-3(2H)-one, achieving 60.7% yield.

- Introduction of aryl groups at position 6, such as 2-methylphenyl, improved metabolic stability and target affinity.

Pharmacological Breakthroughs (2000s–2010s) :

- Anticancer Applications : Derivatives like 10l and 17a demonstrated dual inhibition of VEGFR-2 and cancer cell proliferation (GI₅₀ = 1.66–100 μM). Compound 10l induced G0–G1 cell cycle arrest in A549/ATCC lung cancer cells and modulated apoptosis-related genes (p53, Bax, Bcl-2).

- Cardiovascular Agents : Pyridazinones such as EMD57283 emerged as cardiotonics by enhancing myocardial contractility via PDE3 inhibition.

Recent Advances (2020s–Present) :

- Dual-Action Therapeutics : Hybrid derivatives combining pyridazinone cores with urea or sulfonamide groups exhibit concurrent anticancer and antimicrobial activity.

- Computational Design : Pharmacophore modeling and molecular dynamics simulations identified aspartate aminotransferase as a repurposing target for pyridazinone-based FPR ligands.

Table 2: Evolution of Key 4-Amino-Pyridazinone Derivatives

Structural and Historical Synergy

The integration of 4-amino groups into the pyridazinone scaffold has been pivotal in advancing multitarget therapies. For example, 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one’s methylphenyl group enhances hydrophobic interactions with kinase domains, while the amino group stabilizes binding via hydrogen bonds. This synergy underscores the scaffold’s adaptability in addressing complex diseases like cancer and inflammation.

Properties

IUPAC Name |

5-amino-3-(2-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-4-2-3-5-8(7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLCFJAPOYVIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Arylhydrazonopropanals with Active Methylene Compounds in Acetic Anhydride

A highly efficient general route involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds such as cyanoacetic acid or substituted phenylacetic acids in acetic anhydride. This method leads to the formation of pyridazin-3-one derivatives with excellent yields and high purity.

-

- Initial condensation between the hydrazonopropanal and the active methylene compound forms an alkylidene intermediate.

- Cyclization occurs via elimination of water molecules, promoted by acetic anhydride as a dehydrating agent.

- The process yields the pyridazin-3-one ring system as the sole isolable product, avoiding formation of side products like 5-arylazopyridines due to the absence of ammonium acetate.

-

- Reflux in acetic anhydride for approximately 1 hour.

- Molar ratios typically 1:1 for hydrazonopropanal and active methylene compound.

- Cooling and filtration to isolate the solid product, followed by recrystallization.

-

- Reaction of 3-oxo-2-(2-methylphenyl)hydrazonopropanal with cyanoacetic acid in acetic anhydride yields 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one in high yield.

Domino Hydrohydrazination and Condensation Reactions

Another approach involves domino hydrohydrazination and condensation reactions starting from phenylhydrazine and 4-pentynoic acid in the presence of zinc chloride catalyst. This one-pot process facilitates the formation of substituted dihydropyridazin-3(2H)-ones, which can be further oxidized or modified to yield the target compound.

-

- Operational simplicity and moderate to good yields.

- Avoids isolation of intermediates.

- Zinc chloride acts as a Lewis acid catalyst enhancing reaction efficiency.

-

- Requires careful control of reaction conditions to avoid side reactions.

- Applicable primarily for substituted phenyl derivatives.

Michael Addition and Cyclization from N-Aryl Maleimides

A novel method reported involves the reaction of N-aryl substituted maleimides with azines to form 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones. Michael addition intermediates can be isolated and converted into the desired pyridazinone derivatives.

- Process Highlights:

- Simple operational steps.

- No need for stringent reaction conditions.

- Potential for structural diversity by varying maleimide and azine substituents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield & Remarks |

|---|---|---|---|

| Reaction of Arylhydrazonopropanals with Active Methylene Compounds | 3-oxo-2-arylhydrazonopropanals, cyanoacetic acid or substituted phenylacetic acids | Acetic anhydride, reflux 1 h | Excellent yields, high purity, scalable |

| Domino Hydrohydrazination and Condensation | Phenylhydrazine, 4-pentynoic acid | ZnCl2 catalyst, one-pot process | Moderate to good yields, operationally simple |

| Michael Addition from N-Aryl Maleimides | N-aryl maleimides, azines | Mild conditions, no special catalysts | Good yields, allows intermediate isolation |

Detailed Research Findings and Analytical Data

Spectroscopic Characterization:

- IR spectra confirm the presence of characteristic carbonyl (C=O) stretching bands near 1670 cm⁻¹.

- ^1H-NMR spectra show aromatic proton signals consistent with 2-methylphenyl substitution and pyridazinone ring protons.

- ^13C-NMR spectra display signals corresponding to carbonyl carbons and aromatic carbons.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

-

- Single crystal X-ray diffraction studies validate the pyridazinone ring structure and substitution pattern.

- Crystallographic data confirm the planarity of the pyridazinone core and the orientation of the 2-methylphenyl substituent at position 6.

-

- The condensation-cyclization mechanism is supported by isolation of intermediates and kinetic studies.

- Water elimination steps are key in ring closure.

- The absence of ammonia sources prevents alternative product formation.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(2-methylphenyl)pyridazin-3(2{H})-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridazinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted pyridazines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Pyridazinone derivatives.

Reduction: Reduced pyridazine derivatives.

Substitution: Substituted pyridazines with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-amino-6-(2-methylphenyl)pyridazin-3(2{H})-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one with structurally similar compounds.

Substituent Effects on Physicochemical Properties

The substituents at the 4- and 6-positions significantly influence solubility, molecular weight, and bioavailability. For instance:

Key Observations :

- 4-Methoxyphenyl analogs exhibit improved aqueous solubility due to the polar methoxy group, making them more favorable for drug formulation .

- Chlorophenyl derivatives show higher molecular weights and electronegativity, which may improve membrane permeability but reduce metabolic stability .

Anti-Inflammatory Activity

reports that 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (a dihydro analog) exhibits potent anti-inflammatory activity with an IC50 of 11.6 μM against LPS-induced macrophage inflammation.

Kinase Inhibition

- AS1940477: A pyridazinone derivative with a 2-methylphenyl group at position 2 and a fluorophenyl-tetrahydropyrazolo[1,5-a]pyrimidinyl moiety at position 4. It acts as a potent p38 MAP kinase inhibitor (IC50 < 10 nM), highlighting the importance of aryl substituents in kinase binding .

- Saruparibum: A PARP inhibitor with a naphthyridinone core, demonstrating that pyridazinone derivatives can be tailored for specific enzymatic targets through strategic substitution .

Solubility and Formulation

emphasizes that 6-phenylpyridazin-3(2H)-one derivatives exhibit variable solubility in pharmaceutical solvents like ethanol and polyethylene glycol. The 2-methylphenyl group in the target compound may reduce solubility compared to polar analogs, necessitating formulation adjustments .

Biological Activity

4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and in the treatment of various diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula for 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one is , with a molecular weight of approximately 216.24 g/mol. The structure features a pyridazine ring substituted with an amino group and a 2-methylphenyl group, which influences its chemical reactivity and biological properties.

The biological activity of 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and methylphenyl groups enhances its binding affinity to these targets, leading to modulation of various biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of fatty acid-binding protein 4 (FABP4), which plays a crucial role in lipid metabolism and inflammation. In vitro studies indicate that derivatives of this compound can exhibit IC₅₀ values lower than those of established drugs, suggesting significant potency against target proteins involved in metabolic disorders and cancer treatment.

- Antimicrobial Activity : Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated effectiveness against various bacterial strains through disk diffusion methods, highlighting its potential as an antibacterial agent .

Biological Activity Data

Table 1 summarizes the biological activities reported for 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one and its derivatives:

| Biological Activity | Activity Type | Reference |

|---|---|---|

| Enzyme Inhibition | FABP4 Inhibitor | |

| Antimicrobial | Bacterial Inhibition | |

| Cytotoxicity | Against cancer cells | |

| Antioxidant | Free radical scavenging |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyridazine derivatives, 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics, indicating its potential as a lead compound in antibiotic development .

Case Study 2: Anti-inflammatory Potential

Another study explored the anti-inflammatory effects of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokines when tested on human cell lines exposed to inflammatory stimuli. This suggests that it may have therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-amino-6-(2-methylphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclocondensation reactions or functionalization of pre-existing pyridazine scaffolds. For example, 3-aminopyridazines can be synthesized via reactions between hydrazines and diketones or via substitution reactions on halogenated precursors . Optimization of reaction conditions (e.g., solvent choice, temperature, catalyst) can be guided by computational reaction path searches using quantum chemical calculations to predict energetically favorable pathways. Factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) are recommended to identify optimal yields .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution techniques are critical:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substitution patterns (e.g., aromatic protons in the 2-methylphenyl group).

- High-Performance Liquid Chromatography (HPLC) : Assess purity, particularly for detecting byproducts like unreacted precursors or oxidation derivatives .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

Cross-validation with computational tools (e.g., PubChem’s structure validation suite) ensures consistency between experimental and predicted data .

Q. How can preliminary biological activity assays be designed for this compound?

- Methodological Answer : Initial screens should focus on target-agnostic assays to identify potential bioactivity:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates.

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects via MTT or resazurin assays. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical .

- Molecular Docking : Prioritize targets by docking the compound into active sites of proteins implicated in diseases (e.g., EGFR for cancer) .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine multi-scale modeling approaches:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and conformational changes.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at catalytic sites (e.g., charge transfer in enzyme inhibition) .

- Network Pharmacology : Map the compound’s potential targets using databases like STRING or KEGG to identify synergistic pathways .

Q. How can contradictions in experimental data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Systematic cross-validation is key:

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration).

- Meta-Analysis : Aggregate data from multiple studies to identify trends; use statistical tools (e.g., ANOVA) to account for variability .

- Mechanistic Studies : Perform knock-out experiments (e.g., CRISPR for target genes) to confirm on-target effects versus off-target interactions .

Q. What advanced reactor designs or separation technologies improve the scalability of its synthesis?

- Methodological Answer : Leverage chemical engineering principles:

- Continuous Flow Reactors : Enhance reaction control and reduce side-product formation via precise temperature and mixing parameters .

- Membrane Separation : Use nanofiltration or reverse osmosis to purify the compound from reaction mixtures, minimizing solvent waste .

- Process Simulation : Tools like Aspen Plus can model mass/heat transfer dynamics to optimize large-scale production .

Q. How can the compound’s stability under varying environmental conditions (e.g., pH, light) be systematically evaluated?

- Methodological Answer : Design accelerated stability studies:

- Forced Degradation : Expose the compound to extreme pH (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC and LC-MS to identify vulnerable functional groups (e.g., the amino group) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.